molecular formula C18H19FN2O4S B11251709 N-(4-fluorophenyl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide

N-(4-fluorophenyl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B11251709
M. Wt: 378.4 g/mol
InChI Key: OEISYTLETUEAQS-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Properties

Molecular Formula

C18H19FN2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methoxy-5-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C18H19FN2O4S/c1-25-17-9-8-15(26(23,24)21-10-2-3-11-21)12-16(17)18(22)20-14-6-4-13(19)5-7-14/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)

InChI Key

OEISYTLETUEAQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Sulfonylation: Introduction of the sulfonyl group.

    Amidation: Formation of the amide bond.

Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts or reagents like sulfuric acid, sodium borohydride, and acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of N-(4-FLUOROPHENYL)-2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing safety measures to handle hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2-METHOXYBENZAMIDE
  • N-(4-FLUOROPHENYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
  • N-(4-FLUOROPHENYL)-2-METHOXY-5-(MORPHOLINE-1-SULFONYL)BENZAMIDE

Uniqueness

N-(4-FLUOROPHENYL)-2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl, methoxy, and pyrrolidine-1-sulfonyl groups may confer distinct properties compared to similar compounds, such as increased stability, selectivity, or potency.

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